

# Application Note: GC-MS Analysis of Clandestine Amphetamine Synthesis Impurities

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## Compound of Interest

Compound Name: *Formetorex, (S)-*

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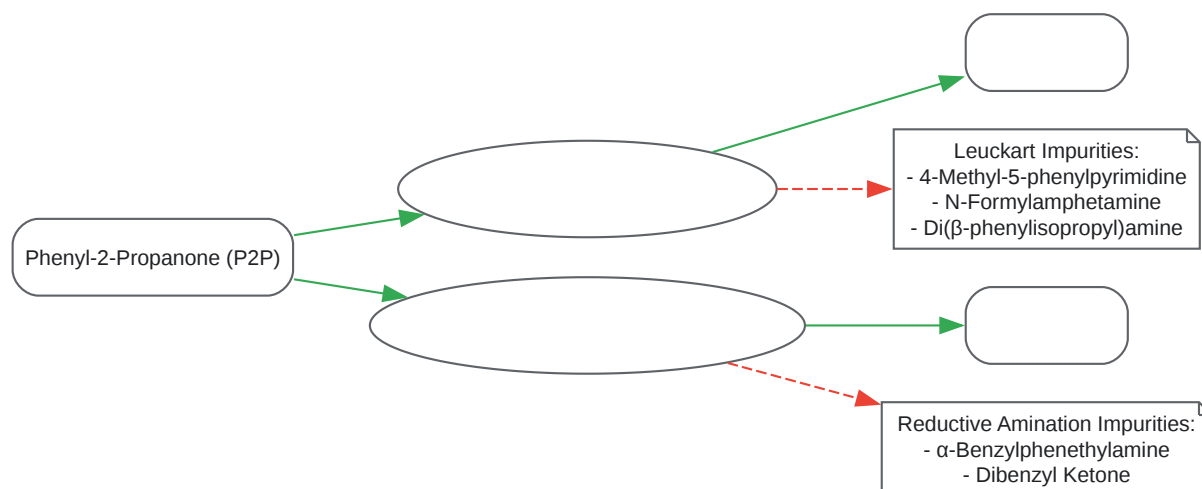
## Introduction

Amphetamine, a potent central nervous system stimulant, is a widely abused illicit drug. Clandestine laboratories employ various synthesis routes to produce amphetamine, each leaving a unique chemical signature in the form of impurities. The analysis of these impurities by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of forensic chemistry, providing valuable intelligence on the synthetic route employed, linking seizures to a common source, and identifying new trends in illicit drug manufacturing. This application note provides a detailed protocol for the GC-MS analysis of amphetamine synthesis impurities, focusing on the two most common clandestine methods: the Leuckart reaction and reductive amination of phenyl-2-propanone (P2P).

The Leuckart reaction is a one-pot synthesis that involves the reaction of a ketone (P2P) with formic acid or a derivative, and an amine (formamide or ammonium formate). This route is known to produce a complex mixture of pyrimidines and other characteristic by-products. Reductive amination, a cleaner and often preferred method in clandestine settings, involves the reaction of P2P with an amine (typically ammonia or methylamine) in the presence of a reducing agent. While producing fewer impurities, this route still generates specific markers that can be identified through GC-MS analysis.

## Clandestine Amphetamine Synthesis Pathways

Two primary pathways for the clandestine synthesis of amphetamine starting from phenyl-2-propanone (P2P) are the Leuckart synthesis and reductive amination. The impurities generated are characteristic of the specific reagents and reaction conditions used.



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Amphetamine Synthesis Pathways from P2P.

## Data Presentation: Characteristic Impurities

The following table summarizes the characteristic impurities associated with the Leuckart and reductive amination synthesis routes. The relative abundance of these impurities can vary significantly depending on the specific reaction conditions, purification methods, and the skill of the clandestine chemist.[1]

Synthesis Route	Impurity	Chemical Structure	Typical Relative Abundance/Observation
Leuckart	4-Methyl-5-phenylpyrimidine	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub>	Often a major and characteristic impurity. <a href="#">[2]</a>
N-Formylamphetamine	C <sub>10</sub> H <sub>13</sub> NO	Commonly observed intermediate. <a href="#">[2]</a>	
bis-(1-phenylisopropyl)amine	C <sub>18</sub> H <sub>23</sub> N	Frequently detected impurity. <a href="#">[2]</a>	
N,N-di(β-phenylisopropyl)amine	C <sub>18</sub> H <sub>23</sub> N	Indicative of the Leuckart pathway. <a href="#">[2]</a>	
α,α'-Dimethyldiphenethylamine	C <sub>17</sub> H <sub>21</sub> N	Route-specific impurity. <a href="#">[3]</a>	
N,α,α'-Trimethyldiphenethylamine	C <sub>18</sub> H <sub>23</sub> N	Route-specific impurity. <a href="#">[3]</a>	
Reductive Amination	α-Benzyl-N-methylphenethylamine	C <sub>16</sub> H <sub>19</sub> N	A key route-specific impurity. <a href="#">[4]</a>
Phenyl-2-propanol	C <sub>9</sub> H <sub>12</sub> O	Can be formed by direct reduction of P2P.	
Dibenzyl ketone	C <sub>15</sub> H <sub>14</sub> O	May be present as a starting material impurity.	

## Experimental Protocols

This section details the methodologies for the extraction and GC-MS analysis of impurities from a seized amphetamine sample.

## Sample Preparation: Liquid-Liquid Extraction

- **Sample Homogenization:** Weigh 100 mg of the homogenized amphetamine sample.
- **Dissolution:** Dissolve the sample in 2 mL of a pH 10.5 phosphate buffer.
- **Sonication and Vortexing:** Sonicate the mixture for 5 minutes and then vortex for 2 minutes to ensure complete dissolution.
- **Extraction:** Add 0.4 mL of ethyl acetate containing an internal standard (e.g., eicosane at 0.05 mg/mL).
- **Centrifugation:** Centrifuge the mixture for 5 minutes to separate the organic and aqueous layers.
- **Collection:** Carefully transfer the organic (upper) layer to a microvial for GC-MS analysis.

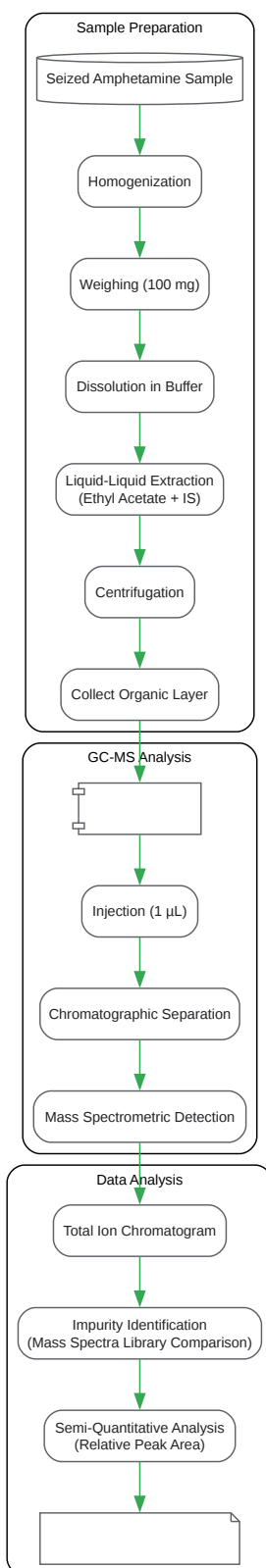
## GC-MS Analysis Protocol

- **Instrumentation:** A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
- **Column:** HP-5MS (or equivalent) 30 m x 0.25 mm ID x 0.25  $\mu$ m film thickness.
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
- **Injection:** 1  $\mu$ L in splitless mode with a purge time of 1 minute.
- **Injector Temperature:** 250 °C.
- **Oven Temperature Program:**
  - Initial temperature: 70 °C, hold for 2 minutes.
  - Ramp 1: 10 °C/min to 200 °C, hold for 2 minutes.
  - Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.
- **MS Transfer Line Temperature:** 280 °C.

- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-550.
- Data Acquisition: Full scan mode.

## Experimental Workflow

The overall workflow for the GC-MS analysis of clandestine amphetamine synthesis impurities is depicted below.



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